molecular formula C13H19F3N2O3 B15123735 exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate

exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B15123735
M. Wt: 308.30 g/mol
InChI Key: OSEBHMPQLPAGFK-HLTSFMKQSA-N
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Description

exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps. One common approach is the [2 + 2] cycloaddition reaction, which is a photochemical process used to create the bicyclic structure . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate include:

Uniqueness

What sets this compound apart is its trifluoroacetamido group, which imparts unique chemical properties and potential applications. This makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H19F3N2O3

Molecular Weight

308.30 g/mol

IUPAC Name

tert-butyl (1S,2R,4R)-2-[(2,2,2-trifluoroacetyl)amino]-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-7-4-5-9(18)8(6-7)17-10(19)13(14,15)16/h7-9H,4-6H2,1-3H3,(H,17,19)/t7-,8-,9+/m1/s1

InChI Key

OSEBHMPQLPAGFK-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C2)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)C(F)(F)F

Origin of Product

United States

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